N-Octadecyl methacrylamide

Descripción general

Descripción

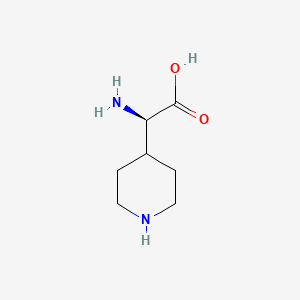

N-Octadecyl methacrylamide (ODMA) is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. ODMA is a methacrylamide derivative that has a long alkyl chain of 18 carbon atoms attached to the amide group. This long hydrophobic chain makes ODMA an amphiphilic molecule, which can self-assemble into micelles, vesicles, and other nanostructures in aqueous solutions. ODMA has been studied extensively for its potential applications in drug delivery, gene therapy, and other biomedical fields.

Aplicaciones Científicas De Investigación

1. Lubricating Oil Additives

N-Octadecyl methacrylamide has been explored for its potential as an additive in lubricating oils. Homopolymers of Octadecyl methacrylate and copolymers with methylmethacrylate have been synthesized and tested. These polymers have demonstrated efficacy as viscosity index improvers and pour point depressants, enhancing the performance of lubricating oils (Ahmed, Mohammed, & Hamad, 2017).

2. Crystallization Kinetics Study

The crystallization kinetics of poly(n-octadecyl methacrylate) have been studied at the air-water interface. The research focused on the rate of crystallization by measuring the decrease in the area of monolayers at different temperatures and pressures. This study contributes to understanding the phase changes and molecular dynamics of such polymers (Nakahara, Motomura, & Matuura, 1966).

3. Surface Tension Studies

N-Octadecyl methacrylamide copolymers have been studied for their ability to modify the surface tension of water. The research examined the preparation of these copolymers and their impact on water's surface tension, highlighting their potential application in surface chemistry and materials science (Weinert & Piirma, 1989).

4. Preparation of PCL Microspheres

Poly(n-octadecyl methacrylate-co-2-hydroxyethyl methacrylate) copolymers have been synthesized and used as stabilizers in the preparation of polycaprolactone (PCL) microspheres. This application demonstrates the utility of these copolymers in nanoparticle and microsphere fabrication for potential biomedical applications (Huda, Das, Saikia, & Baruah, 2017).

5. Gel Electrophoresis

Studies have shown that poly(N,N-dimethylacrylamide) gels containing N-Octadecyl methacrylamide can influence the electrophoretic mobility of proteins. This suggests potential applications in biochemistry and molecular biology for protein separation and analysis (Chen & Morawetz, 1981).

6. Thin Film Formation

N-Octadecyl methacrylate has been used in the physical vapor deposition technique to form thin films. This research contributes to the field of materials science, particularly in the development of specialized coatings and thin film materials (Tamada, Asano, Yoshida, & Kumakura, 1991).

Mecanismo De Acción

Target of Action

N-Octadecyl methacrylamide is a complex compound with a molecular formula of C22H43NO

Mode of Action

It is known that methacrylamide derivatives can be used in the synthesis of polymers , but the specific interactions of N-Octadecyl methacrylamide with its targets and the resulting changes are not well-understood

Biochemical Pathways

Methacrylamide derivatives are often used in the synthesis of polymers , suggesting that they may play a role in polymerization reactions.

Result of Action

As a methacrylamide derivative, it may be involved in the synthesis of polymers

Propiedades

IUPAC Name |

2-methyl-N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABGQABTFFNYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440161 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octadecyl methacrylamide | |

CAS RN |

7283-61-6 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)

![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)

![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)